molecular formula C11H8ClNO2 B581156 Methyl 1-chloroisoquinoline-6-carboxylate CAS No. 1357946-43-0

Methyl 1-chloroisoquinoline-6-carboxylate

Cat. No.: B581156
CAS No.: 1357946-43-0
M. Wt: 221.64
InChI Key: PKEQALCNHHWENP-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chloroisoquinoline-6-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom, followed by the esterification of the resulting 1-chloroisoquinoline with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloroisoquinoline-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-chloroisoquinoline-6-carboxylate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-chloroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloroisoquinoline-6-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its reactivity and binding affinity differ from other similar compounds, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 1-chloroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEQALCNHHWENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-43-0
Record name methyl 1-chloroisoquinoline-6-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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